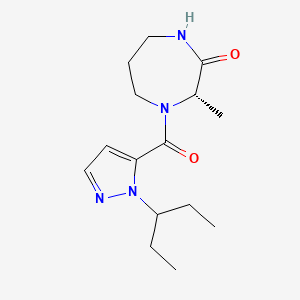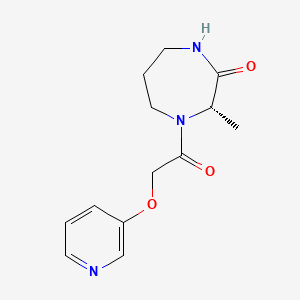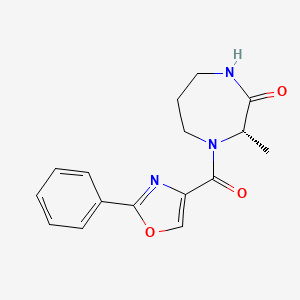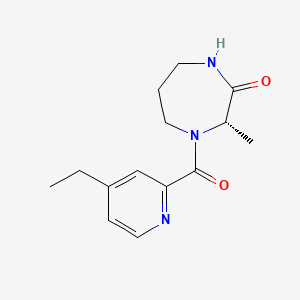
(3S)-3-methyl-4-(2-pentan-3-ylpyrazole-3-carbonyl)-1,4-diazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-methyl-4-(2-pentan-3-ylpyrazole-3-carbonyl)-1,4-diazepan-2-one, also known as MPD, is a chemical compound that belongs to the class of diazepanes. MPD has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
(3S)-3-methyl-4-(2-pentan-3-ylpyrazole-3-carbonyl)-1,4-diazepan-2-one acts by binding to the benzodiazepine site on the GABA-A receptor, which enhances the binding of GABA to the receptor and increases the opening of the chloride ion channel. This results in an increase in chloride ion influx, leading to hyperpolarization of the neuron and inhibition of neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. This compound has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and noradrenaline.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3S)-3-methyl-4-(2-pentan-3-ylpyrazole-3-carbonyl)-1,4-diazepan-2-one in lab experiments include its high potency and selectivity for the GABA-A receptor, which allows for precise and controlled manipulation of GABAergic neurotransmission. However, the limitations of using this compound include its potential for off-target effects and the need for careful control of dosing and administration to avoid toxicity.
Orientations Futures
There are several future directions for the use of (3S)-3-methyl-4-(2-pentan-3-ylpyrazole-3-carbonyl)-1,4-diazepan-2-one in scientific research. One potential application is in the study of neurological disorders, such as epilepsy and anxiety disorders, which are thought to involve dysregulation of GABAergic neurotransmission. This compound may also be useful in the development of novel therapeutics for these disorders. Additionally, this compound may be used in the study of the molecular mechanisms underlying drug addiction and withdrawal, as GABAergic neurotransmission has been implicated in these processes. Overall, the continued study of this compound and its effects on GABAergic neurotransmission has the potential to yield valuable insights into the functioning of the brain and the development of new treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of (3S)-3-methyl-4-(2-pentan-3-ylpyrazole-3-carbonyl)-1,4-diazepan-2-one involves the reaction of 2-pentanone with hydrazine hydrate to form 2-pentanone hydrazone, which is then reacted with methyl isocyanate to yield this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
Applications De Recherche Scientifique
(3S)-3-methyl-4-(2-pentan-3-ylpyrazole-3-carbonyl)-1,4-diazepan-2-one has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a potent and selective agonist of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. This makes this compound a valuable tool for studying the role of GABA-A receptor in various physiological and pathological processes.
Propriétés
IUPAC Name |
(3S)-3-methyl-4-(2-pentan-3-ylpyrazole-3-carbonyl)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-4-12(5-2)19-13(7-9-17-19)15(21)18-10-6-8-16-14(20)11(18)3/h7,9,11-12H,4-6,8,10H2,1-3H3,(H,16,20)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAYXLPUSLHCBY-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=CC=N1)C(=O)N2CCCNC(=O)C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)N1C(=CC=N1)C(=O)N2CCCNC(=O)[C@@H]2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-4-(2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbonyl)-3-methyl-1,4-diazepan-2-one](/img/structure/B7352262.png)
![(3S)-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352279.png)

![(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352297.png)
![(3S)-4-[2-(2,4-dimethylphenyl)-1,3-thiazole-5-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352300.png)
![(3S)-4-[6-(furan-2-yl)-2-methylpyridine-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352305.png)

![(3S)-4-[2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352339.png)

![(3S)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352341.png)
![(3S)-4-[2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352346.png)
![(3S)-4-[2-(3-fluoropyridin-2-yl)-1,3-thiazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352351.png)
![(3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352357.png)
